molecular formula C20H16ClN5O3S B2966425 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 946318-11-2

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2966425
CAS RN: 946318-11-2
M. Wt: 441.89
InChI Key: IVTBLKVJUJMQAP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidine ring, a thioacetamide group, and a methoxyphenyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrazolo[3,4-d]pyrimidine ring might participate in aromatic substitution reactions, while the thioacetamide group could be involved in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anticancer Activity : The synthesis of derivatives of "2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide", which includes the compound , demonstrated anticancer activity on multiple cancer cell lines. One compound in particular exhibited significant growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).

  • Chemical Reactivity and Synthesis for Biological Evaluation : Research on the chemical behavior of related compounds led to the construction of various nitrogen heterocyclic compounds. These synthesized compounds were then investigated for their biological activity, showcasing the versatility and potential applications of such chemical structures (Farouk et al., 2021).

  • Antitumor Evaluation of Derivatives : A series of derivatives of "1-phenyl-1H-pyrazolo[3,4-d]pyrimidine" was synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. This research provides insight into the potential therapeutic applications of these derivatives (El-Morsy et al., 2017).

Medicinal Chemistry and Drug Design

  • Radioligand Imaging : A novel series of pyrazolo[1,5-a]pyrimidineacetamides, including structures similar to the compound , were developed as selective ligands for the translocator protein (18 kDa). This research contributes to the development of radioligands for imaging applications in positron emission tomography (Dollé et al., 2008).

  • Antimicrobial and Anticancer Agents : Research into pyrazole derivatives incorporating structures similar to the compound of interest revealed potential as antimicrobial and anticancer agents. This highlights the compound's relevance in developing new therapeutic agents (Hafez et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target in the body .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3S/c1-29-15-4-2-3-13(9-15)23-17(27)11-30-20-24-18-16(19(28)25-20)10-22-26(18)14-7-5-12(21)6-8-14/h2-10H,11H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTBLKVJUJMQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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